molecular formula C13H12N2O2S B14010096 2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one CAS No. 30346-03-3

2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one

Cat. No.: B14010096
CAS No.: 30346-03-3
M. Wt: 260.31 g/mol
InChI Key: QVEFQOGPVCJQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one is a heterocyclic compound that features a unique structure combining oxazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid or p-toluenesulfonic acid, are often used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of sulfur or other heteroatoms in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one apart is its unique combination of oxazole and pyrimidine rings, along with the presence of a sulfanylidene group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

30346-03-3

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

2-methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one

InChI

InChI=1S/C13H12N2O2S/c1-8-7-15-12(17-8)10(11(16)14-13(15)18)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,16,18)

InChI Key

QVEFQOGPVCJQMF-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C(C(=O)NC2=S)C3=CC=CC=C3)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.